molecular formula C28H35NO4 B606225 BMS-242 CAS No. 1675204-51-9

BMS-242

Cat. No. B606225
M. Wt: 449.59
InChI Key: MWIRGLMFWXSACP-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-242 is a potent PD-1/PD-L1 interaction inhibitor.

Scientific Research Applications

1. University Scientific Research Management

BMS-242 is significantly mentioned in the context of scientific research management systems in academic institutions. Xi Qing-cai (2011) emphasized its role in enhancing university scientific research management efficiency through a system designed using ASP.NET, ADO.NET, and SQL Server 2005 technologies. This system incorporated typical features and focused on key technologies and design methods. Likewise, Cai Tian-ping (2007) reported the development of a scientific research management system based on the B/S framework for Lead and Zinc Mine of Zhong Jin Ling Nan Nonfemet Group Company, which aids in establishing a scientific administration information database (Xi Qing-cai, 2011; Cai Tian-ping, 2007).

2. Web-Based Scientific Research Project Management

Daiwen Wu (2022) discussed a comprehensive management system for scientific research projects, employing technologies like jqGrid, Layui, jQuery, PHP, and MYSQL. This system, in operation since 2018, has facilitated the application and evaluation of science and technology plan projects, demonstrating economic and social benefits (Daiwen Wu, 2022).

3. Information Management in Vocational Colleges

4. Precision Medicine and Digital Biomarkers

In the field of healthcare and precision medicine, BMS-242 is mentioned in the context of leveraging new technologies and data to support precision medicine, emphasizing the importance of phenotypic analysis, digital biomarkers, and the application of artificial intelligence and machine learning algorithms. This approach aims to enhance diagnosis and treatment options, underlining the significance of a comprehensive understanding of the knowledge network to fully exploit its potential (A. Seyhan & C. Carini, 2019).

properties

CAS RN

1675204-51-9

Product Name

BMS-242

Molecular Formula

C28H35NO4

Molecular Weight

449.59

IUPAC Name

(R)-2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)-3-methylbutan-1-ol

InChI

InChI=1S/C28H35NO4/c1-19(2)26(17-30)29-16-25-27(31-4)14-23(15-28(25)32-5)33-18-22-12-9-13-24(20(22)3)21-10-7-6-8-11-21/h6-15,19,26,29-30H,16-18H2,1-5H3/t26-/m0/s1

InChI Key

MWIRGLMFWXSACP-SANMLTNESA-N

SMILES

CC(C)[C@@H](NCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-242;  BMS242;  BMS242; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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